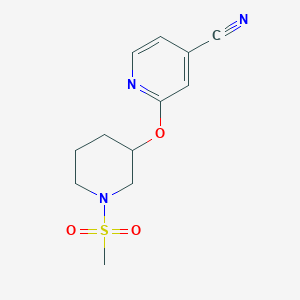

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a methylsulfonyl group and an isonicotinonitrile group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common structural motif in many pharmaceutical compounds. The methylsulfonyl group would add polarity to the molecule, and the isonicotinonitrile group would contribute to its reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The piperidine ring could undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The methylsulfonyl group is typically quite stable but could potentially be involved in elimination or substitution reactions. The isonicotinonitrile group could participate in various reactions involving the cyano group or the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a piperidine ring, a methylsulfonyl group, and an isonicotinonitrile group would likely make this compound polar and potentially soluble in polar solvents. The exact properties would depend on the specific arrangement of these groups in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The research on compounds structurally related to "2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile" often involves the development of novel synthetic routes or the exploration of chemical transformations. For example, the aromatization of 1,4-dihydropyridines using methanesulfonic acid and sodium nitrite highlights a method for oxidizing dihydropyridines to their corresponding pyridine derivatives, showcasing an effective approach under mild conditions (Niknam et al., 2006). Similarly, the synthesis and spectral analysis of N-substituted derivatives of a related compound emphasize its antimicrobial activity, demonstrating the chemical versatility and potential application in developing new antimicrobial agents (Khalid et al., 2016).

Biological Activities

The investigation into the biological activities of compounds bearing the piperidinylsulfonyl motif is a significant area of research. Studies have explored their potential as antibacterial agents, providing insights into the structure-activity relationship essential for developing new therapeutic agents. The antimicrobial activity of certain derivatives indicates the relevance of these compounds in medicinal chemistry and pharmaceutical research (Khalid et al., 2016).

Chemical Properties and Functionalization

Research into the chemical properties and functionalization of these compounds includes studies on their reactivity and potential applications in synthetic organic chemistry. For instance, the selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) showcases the utility of these compounds in developing novel synthetic methodologies (Shu et al., 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylsulfonylpiperidin-3-yl)oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-19(16,17)15-6-2-3-11(9-15)18-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXAFRFKYRWOPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)

![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)